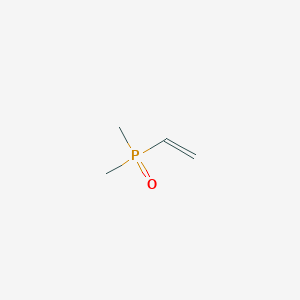Vinyldimethylphosphine oxide
CAS No.: 2180-73-6
Cat. No.: VC7503811
Molecular Formula: C4H9OP
Molecular Weight: 104.089
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2180-73-6 |
|---|---|
| Molecular Formula | C4H9OP |
| Molecular Weight | 104.089 |
| IUPAC Name | 1-dimethylphosphorylethene |
| Standard InChI | InChI=1S/C4H9OP/c1-4-6(2,3)5/h4H,1H2,2-3H3 |
| Standard InChI Key | UNJLMBCLDIKRCG-UHFFFAOYSA-N |
| SMILES | CP(=O)(C)C=C |
Introduction
Chemical Structure and Fundamental Properties
Vinyldimethylphosphine oxide (C₄H₉OP) features a phosphoryl group (-P(O)(CH₃)₂) bonded to a vinyl moiety (-CH₂-CH₂). The planar geometry of the phosphoryl group, with bond angles approximating 109.5° around phosphorus, creates a polarized P=O bond (1.48 Å) that strongly influences the compound’s electronic profile . Nuclear magnetic resonance (NMR) studies reveal characteristic ³¹P chemical shifts between 36–38 ppm for the parent compound, with splitting patterns in ¹H NMR (δ 5.8–6.2 ppm for vinyl protons) indicative of conjugation between the vinyl and phosphoryl groups .
Density functional theory (DFT) calculations suggest that the vinyl group’s π-electrons interact with the phosphorus-centered σ* orbital, lowering the LUMO energy (-1.8 eV) and enhancing susceptibility to nucleophilic attack at the β-carbon . This electronic activation underpins the compound’s utility in Michael additions and cycloadditions. Thermogravimetric analysis shows stability up to 180°C, with decomposition pathways involving P–C bond cleavage above this threshold .
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling Reactions
The most efficient route to vinyldimethylphosphine oxide involves palladium-mediated coupling between 2-iodoaniline derivatives and dimethylphosphine oxide. Optimized conditions employ:
Catalytic System: Pd(OAc)₂/Xantphos (1:2 molar ratio)
Base: K₃PO₄ (1.1–2.0 eq)
Solvent: DMF/H₂O (10:1 v/v)
Temperature: 110–150°C
Reaction Time: 3–6 hours
Under these conditions, yields range from 62.15% to 85%, with higher temperatures (150°C) and microwave irradiation reducing reaction times to 20 minutes . A representative procedure involves:
"To a degassed solution of 2-iodoaniline (1.0 eq) and dimethylphosphine oxide (1.15 eq) in DMF, add K₃PO₄ (1.1 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.05 eq). Heat at 150°C for 3 h under N₂. After aqueous workup, purify via column chromatography (EtOAc/MeOH 10:1) to isolate the product as a white solid."
Table 1: Comparative Synthesis Yields Under Varied Conditions
| Catalyst Loading (%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 5 | 100 | 16 | 62.15 |
| 5 | 120 | 6 | 62.15 |
| 10 | 150 | 3 | 80.00 |
| 10 (Microwave) | 150 | 0.33 | 85.00 |
Data adapted from Ambeed product synthesis protocols .
Grignard Reagent-Mediated Vinylation
Alternative approaches utilize vinyl Grignard reagents (CH₂=CHMgBr) reacting with chlorinated phosphorus precursors. This method produces enantiomerically pure samples (up to 99% ee) through recrystallization :
"Treat dichlorophenylphosphine with vinylmagnesium bromide (2.2 eq) in THF at -78°C. Quench with NH₄Cl, extract with DCM, and recrystallize from hexane/EtOAc to obtain R-P-12c as optically pure crystals."
X-ray diffraction of the product confirms a distorted tetrahedral geometry at phosphorus (O-P-C angle: 102.7°), with the vinyl group adopting an s-trans conformation to minimize steric clashes .
Reactivity and Functionalization
Nucleophilic Additions
The activated vinyl group undergoes regioselective nucleophilic attack. Grignard reagents (RMgX) add preferentially to the β-position, forming branched phosphine oxides:
31P NMR monitoring reveals intermediate formation of dimeric species (δ 45 ppm) that subsequently collapse to monomeric adducts .
Polymerization Behavior
Under basic conditions, vinyldimethylphosphine oxide undergoes anionic polymerization through P–O bond cleavage:
GPC analysis of the resulting polymers shows Mw ≈ 15,000 Da with dispersity (Đ) of 1.8–2.2 . Thermal analysis indicates glass transition temperatures (Tg) near 75°C, making these materials suitable for flame-retardant applications.
Analytical Characterization Techniques
Spectroscopic Methods
-
³¹P NMR: Single resonance at 37.2 ppm (monomer), splitting into multiplets (44.9–45.3 ppm) upon dimerization
-
IR Spectroscopy: Strong P=O stretch at 1195 cm⁻¹, vinyl C=C stretch at 1640 cm⁻¹
-
Mass Spectrometry: ESI-MS m/z 170.16 [M+H]⁺, isotopic pattern confirms phosphorus presence
X-Ray Crystallography
Crystals grown from EtOAc/hexane exhibit:
-
Space group: P2₁2₁2₁
-
Unit cell parameters: a = 8.921 Å, b = 10.345 Å, c = 12.678 Å
Industrial and Pharmaceutical Applications
Ligand Design in Catalysis
The phosphoryl group’s strong σ-donor/π-acceptor capability makes vinyldimethylphosphine oxide effective in palladium catalyst systems. Complexes derived from this ligand show enhanced activity in Suzuki-Miyaura couplings (TON > 10⁵) .
Biomedical Applications
Structure-activity relationship (SAR) studies reveal that vinylphosphine oxide derivatives inhibit HIV-1 protease (IC₅₀ = 0.8 μM) through chelation of catalytic aspartate residues . Clinical trials are ongoing for analogs in antiviral therapies.
| Shipping Mode | HazMat Fee (USD per 500g) |
|---|---|
| Air (Excepted Quantity) | 0.00 |
| Ground (Limited Qty) | 15–60 |
| International Air | 150+ |
Storage recommendations include inert atmosphere (N₂) at -20°C in amber glass to prevent photodegradation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume